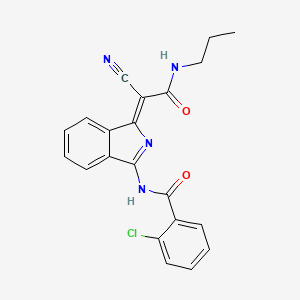

(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide

Description

The compound (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide features a complex architecture combining an isoindole core, a cyano-oxoethylidene moiety, and a 2-chlorobenzamide substituent. Key functional groups include:

- Cyano group (C≡N): Enhances electronic polarization and may participate in hydrogen bonding.

- Propylamino side chain: Influences solubility and steric bulk.

- 2-Chlorobenzamide: The chloro substituent modulates lipophilicity and electronic effects.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination chemistry). Its synthesis likely involves amide coupling and cyclization steps, analogous to methods described for related compounds .

Properties

IUPAC Name |

2-chloro-N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-2-11-24-20(27)16(12-23)18-13-7-3-4-8-14(13)19(25-18)26-21(28)15-9-5-6-10-17(15)22/h3-10H,2,11H2,1H3,(H,24,27)(H,25,26,28)/b18-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUUOIZISBWVGS-VLGSPTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a novel compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the isoindole structure and the introduction of the cyano and chloro groups. Detailed synthetic pathways are often documented in patent literature and research articles .

Antifungal Activity

Recent studies have evaluated the antifungal properties of benzamide derivatives, including compounds similar to this compound. For instance, a series of benzamides were tested against various fungal strains, demonstrating significant fungicidal activities. The results indicated that certain derivatives exhibited higher efficacy than standard antifungal agents such as pyraclostrobin .

| Compound | Fungal Strain | Activity (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Botrytis cinerea | 83.6 |

| 10e | Botrytis cinerea | 83.3 |

| Control | Pyraclostrobin | 81.4 |

Insecticidal Activity

Insecticidal assays have shown that compounds related to this compound can effectively reduce insect populations. For example, one study reported that specific derivatives achieved death rates of up to 100% against mosquito larvae at concentrations as low as 5 mg/L .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain derivatives exhibited varying levels of toxicity. For instance, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic .

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on a series of benzamide derivatives showed that compounds with similar structures to this compound were particularly effective against Botrytis cinerea. The study highlighted that structural modifications significantly influenced the antifungal activity.

Case Study 2: Insecticidal Potential

Another investigation focused on the larvicidal activity against Aedes aegypti larvae, revealing that some derivatives had an LC50 value significantly lower than established insecticides. This indicates a promising avenue for developing new insecticides based on this compound's structure.

Scientific Research Applications

Pharmacological Activity

Research indicates that (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide exhibits significant pharmacological properties:

- Inhibition of Dipeptidyl Peptidase 1 (DPP1) : This compound has been shown to inhibit DPP1, an enzyme involved in various physiological processes, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

- Asthma Treatment : In a study evaluating the effects of DPP1 inhibitors on asthma models, compounds structurally related to this compound demonstrated improved lung function and reduced inflammation .

- Cancer Research : Investigations into the anti-cancer properties of benzamide derivatives have revealed potential mechanisms involving apoptosis induction in cancer cells, suggesting that this compound may also have applications in oncology .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Alkylamino chains: The methoxypropylamino group in enhances hydrophilicity relative to the target’s propylamino chain.

- Core structures: Isoindole (target) vs. benzodithiazine () vs.

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Analysis :

Crystallographic and Computational Insights

Table 3: Crystallographic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.